SX-682

Descripción general

Descripción

SX-682 es un inhibidor de molécula pequeña que se dirige a los receptores de quimiocinas CXCR1 y CXCR2. Estos receptores están involucrados en el reclutamiento y el tráfico de células supresoras derivadas de mieloides al microambiente tumoral. Al inhibir estos receptores, this compound puede mejorar la eficacia de las inmunoterapias y reducir el crecimiento tumoral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

SX-682 se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central y la posterior funcionalización. La ruta sintética generalmente involucra:

- Formación de la estructura central a través de una secuencia de reacción de varios pasos.

- Funcionalización de la estructura central para introducir grupos químicos específicos que aumentan su actividad inhibitoria.

- Purificación y caracterización del producto final para garantizar su pureza y potencia .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de la ruta sintética para producir grandes cantidades del compuesto. Este proceso requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y minimizar las impurezas. El producto final se somete luego a rigurosas medidas de control de calidad para garantizar la coherencia y la eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

SX-682 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura química de this compound, lo que puede alterar su actividad inhibitoria.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Agentes de sustitución: Como halógenos y agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound que retienen o aumentan su actividad inhibitoria contra CXCR1 y CXCR2 .

Aplicaciones Científicas De Investigación

Metastatic Melanoma

SX-682 is currently being investigated in combination with pembrolizumab (an anti-PD-1 therapy) for patients with metastatic melanoma. A Phase 1/2 clinical trial aims to assess its safety and efficacy. Preliminary results indicate that combining this compound with pembrolizumab may enhance treatment responses compared to pembrolizumab alone, particularly in patients with elevated serum levels of CXCR1/2 ligands .

Myelodysplastic Syndromes (MDS)

A significant application of this compound is in treating patients with hypomethylating agent failure in MDS. A Phase 1 trial demonstrated that this compound was well tolerated and resulted in a dose-dependent increase in overall response rates. Specifically, the overall response rate increased from 0% at lower doses to 50% at a dose of 200 mg BID . The reduction of leukemic stem cells and MDSCs was also observed, indicating its dual activity against both cell types .

Head and Neck Cancer

Research has shown that this compound can enhance natural killer (NK) cell immunotherapy in head and neck squamous cell carcinoma models by inhibiting MDSC trafficking. This inhibition leads to improved NK cell infiltration and activation within tumors, suggesting that this compound may be a valuable adjunct in NK cell-based therapies .

Efficacy Summary from Clinical Trials

Case Study: Metastatic Melanoma

In a recent study involving patients with metastatic melanoma, this compound was administered alongside pembrolizumab. Initial results indicated a higher response rate compared to historical controls receiving pembrolizumab alone, suggesting a synergistic effect that warrants further investigation.

Case Study: Myelodysplastic Syndromes

Patients enrolled in the Phase 1 trial for MDS demonstrated varying degrees of response based on genetic markers. Notably, mutations related to splicing factors were prevalent among responders, indicating a potential predictive biomarker for treatment efficacy with this compound .

Mecanismo De Acción

SX-682 ejerce sus efectos uniéndose a los receptores de quimiocinas CXCR1 y CXCR2, inhibiendo sus vías de señalización. Esta inhibición reduce el reclutamiento y el tráfico de células supresoras derivadas de mieloides al microambiente tumoral, lo que mejora la eficacia de las inmunoterapias y reduce el crecimiento tumoral. Los objetivos moleculares de this compound incluyen los receptores CXCR1 y CXCR2, y las vías involucradas incluyen la vía de señalización de quimiocinas .

Comparación Con Compuestos Similares

Compuestos similares

Reparixina: Otro inhibidor de CXCR1 y CXCR2, utilizado en aplicaciones de investigación similares.

Navarixina: Un inhibidor selectivo de CXCR2, utilizado en el tratamiento de enfermedades inflamatorias.

Danirixina: Un antagonista de CXCR2, investigado por su potencial en el tratamiento de la enfermedad pulmonar obstructiva crónica

Singularidad de SX-682

This compound es único en su doble inhibición de CXCR1 y CXCR2, lo que lo convierte en un potente inhibidor del reclutamiento de células supresoras derivadas de mieloides. Esta doble inhibición aumenta su eficacia en la reducción del crecimiento tumoral y la mejora de los resultados de las inmunoterapias en comparación con los compuestos que se dirigen solo a uno de estos receptores .

Actividad Biológica

SX-682 is a small-molecule inhibitor targeting the chemokine receptors CXCR1 and CXCR2, which play crucial roles in the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment (TME). This compound has garnered attention for its potential to enhance immunotherapy efficacy by modulating immune cell trafficking and function. Below, we present a detailed overview of its biological activity, supported by research findings and data tables.

This compound functions primarily by inhibiting the recruitment of MDSCs, particularly polymorphonuclear MDSCs (PMN-MDSCs), which are known to suppress immune responses against tumors. By blocking CXCR1 and CXCR2, this compound disrupts the signaling pathways that facilitate MDSC migration to tumors. This results in:

- Reduced Tumor Accumulation of MDSCs : In preclinical models, this compound significantly decreased the infiltration of PMN-MDSCs within tumors, thereby enhancing the activity of cytotoxic immune cells such as natural killer (NK) cells and T cells .

- Enhanced Immune Activation : Treatment with this compound has been shown to increase the activation status of NK cells and T cells, as indicated by higher levels of interferon-gamma (IFN-γ) and granzyme B production in treated models .

Preclinical Studies

A pivotal study involving murine oral cancer models demonstrated that this compound treatment led to a significant reduction in PMN-MDSC accumulation within tumors. The study utilized flow cytometry to quantify these changes, revealing that:

| Treatment Group | PMN-MDSC Accumulation | NK Cell Activation |

|---|---|---|

| Control | High | Low |

| This compound | Low | High |

The results indicated that while this compound did not directly alter the viability of tumor leukocytes, it effectively enhanced the therapeutic efficacy of adoptively transferred NK cells by reducing MDSC-mediated suppression .

Clinical Trials

This compound is currently being evaluated in clinical settings. A notable phase Ib/II trial (STOPTRAFFIC-1) is assessing the safety and efficacy of this compound in combination with nivolumab for patients with RAS mutations. This trial aims to determine:

- Maximum Tolerated Dose (MTD) : Establishing safe dosage levels for future studies.

- Response Rates : Evaluating overall response rates and progression-free survival among participants receiving this compound alongside standard immunotherapy .

Case Studies

In a study involving patients with head and neck squamous cell carcinoma (HNSCC), significant levels of circulating CXCR1/2+ PMN-MDSCs were identified. The immunosuppressive capacity of these cells was markedly greater than that of circulating MDSCs. Treatment with this compound resulted in:

- Decreased Immunosuppression : Patients receiving this compound exhibited improved NK cell function and a reduction in tumor-associated MDSC levels.

This case study highlights the potential for this compound to reverse immunosuppression in a clinical context, thereby enhancing patient responses to immunotherapy .

Summary of Findings

The biological activity of this compound underscores its role as a promising therapeutic agent in cancer treatment, particularly in enhancing the effectiveness of immunotherapies by targeting MDSC trafficking. The following table summarizes key findings from various studies:

Propiedades

IUPAC Name |

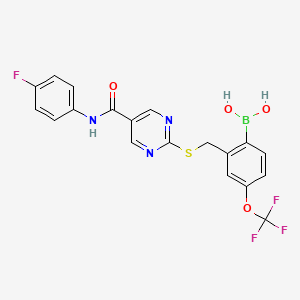

[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BF4N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648843-04-2 | |

| Record name | SX-682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SX-682 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.